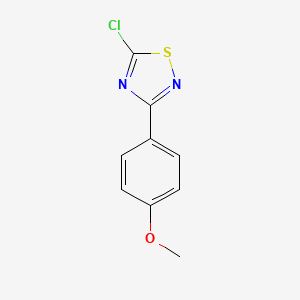

5-Chloro-3-(4-methoxyphenyl)-1,2,4-thiadiazole

Description

5-Chloro-3-(4-methoxyphenyl)-1,2,4-thiadiazole is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a chlorine atom at position 5 and a 4-methoxyphenyl group at position 3. The 4-methoxyphenyl substituent contributes electron-donating effects, while the chlorine atom enhances electrophilicity, influencing both reactivity and interactions with biological targets .

Properties

IUPAC Name |

5-chloro-3-(4-methoxyphenyl)-1,2,4-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2OS/c1-13-7-4-2-6(3-5-7)8-11-9(10)14-12-8/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCLQDELZNYPOIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NSC(=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(4-methoxyphenyl)-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzoyl chloride with thiosemicarbazide to form an intermediate, which is then cyclized in the presence of a chlorinating agent such as phosphorus oxychloride (POCl3) to yield the desired thiadiazole compound .

Industrial Production Methods

Industrial production of 5-Chloro-3-(4-methoxyphenyl)-1,2,4-thiadiazole may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(4-methoxyphenyl)-1,2,4-thiadiazole can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The thiadiazole ring can participate in redox reactions, leading to the formation of different oxidation states.

Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-substituted thiadiazole, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives, including 5-chloro-3-(4-methoxyphenyl)-1,2,4-thiadiazole. For instance:

- In vitro studies demonstrated significant growth inhibition against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating potent cytotoxicity .

- Compounds featuring this scaffold have been optimized to enhance their activity by modifying substituents on the phenyl ring .

Antimicrobial Activity

The compound exhibits promising antimicrobial properties:

- It has shown effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these activities were found to be competitive with established antibiotics .

- Thiadiazole derivatives have also been evaluated for antifungal activity against species like Candida albicans, demonstrating significant potential as antifungal agents .

Anti-inflammatory and Analgesic Properties

Research indicates that derivatives of thiadiazoles can act as inhibitors of inducible nitric oxide synthase (iNOS), which is implicated in inflammatory processes:

- These compounds have been shown to alleviate symptoms of acute inflammation and chronic neuropathic pain in animal models .

Insecticidal Properties

The insecticidal potential of 5-chloro-3-(4-methoxyphenyl)-1,2,4-thiadiazole has been explored:

- Studies suggest that it binds effectively to insect muscarinic receptors, indicating its promise as an insecticide .

Summary of Applications

Case Study 1: Anticancer Activity

A study published in PMC evaluated a series of thiadiazole derivatives including 5-chloro-3-(4-methoxyphenyl)-1,2,4-thiadiazole for their cytotoxic effects on cancer cell lines. The results showed that modifications to the phenyl substituent could enhance potency significantly.

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of various thiadiazole derivatives indicated that those with halogen substitutions exhibited superior activity against S. aureus and E. coli. The study emphasized structure-activity relationships that guide the design of more effective antimicrobial agents.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(4-methoxyphenyl)-1,2,4-thiadiazole involves its interaction with specific molecular targets. In medicinal applications, it can inhibit the activity of enzymes or receptors involved in disease pathways. For example, it may bind to the active site of an enzyme, blocking its function and thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations in 1,2,4-Thiadiazole Derivatives

The biological and physicochemical properties of 1,2,4-thiadiazoles are highly dependent on substituent patterns. Key analogs and their distinctions are summarized below:

Table 1: Structural and Functional Comparison of 1,2,4-Thiadiazole Derivatives

*Calculated based on molecular formula.

Physicochemical and Structural Properties

- Planarity : X-ray data for isostructural analogs (e.g., fluorophenyl-thiazoles) reveal that substituent orientation (planar vs. perpendicular) affects molecular packing and crystallinity .

Biological Activity

5-Chloro-3-(4-methoxyphenyl)-1,2,4-thiadiazole is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Overview of Thiadiazole Compounds

Thiadiazoles are heterocyclic compounds known for their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. The 1,2,4-thiadiazole ring system is particularly noted for its ability to interact with various biological targets due to the presence of electronegative atoms and the potential for diverse substituent modifications.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. The study by Alam et al. (2011) demonstrated that certain thiadiazoles exhibited strong inhibitory activity against lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon cancer (HCT15) cell lines . Specifically, the compound N -(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide was reported to have an IC50 value of 4.27 µg/mL against SK-MEL-2 cells.

The compound 5-Chloro-3-(4-methoxyphenyl)-1,2,4-thiadiazole has been implicated in similar anticancer pathways. Its structural features suggest it may inhibit key signaling pathways involved in cancer proliferation and survival.

Antimicrobial Properties

Thiadiazole derivatives have also been evaluated for their antimicrobial properties. A review highlighted that these compounds exhibit activity against various bacterial strains and fungi. For example, derivatives containing the 1,3,4-thiadiazole moiety showed moderate antibacterial activity against Bacillus cereus and Bacillus anthracis, while demonstrating weak activity against E. coli and S. aureus strains . The presence of a methoxy group in 5-Chloro-3-(4-methoxyphenyl)-1,2,4-thiadiazole may enhance its interaction with microbial targets.

Structure-Activity Relationships (SAR)

The biological activity of thiadiazoles is significantly influenced by their structural components. The introduction of halogen atoms (such as chlorine) and methoxy groups has been shown to enhance binding affinity to various biological receptors. For instance, SAR studies indicate that substituents on the phenyl ring can modulate the cytotoxicity and selectivity of these compounds towards cancer cells .

| Substituent | Effect on Activity |

|---|---|

| Chlorine | Increases cytotoxicity in cancer cells |

| Methoxy | Enhances binding affinity to receptors |

| Aromatic substitutions | Modulates selectivity towards different targets |

The mechanisms underlying the biological activities of 5-Chloro-3-(4-methoxyphenyl)-1,2,4-thiadiazole are still under investigation. However, it is believed that thiadiazoles can induce apoptosis in cancer cells through the activation of caspases and other pro-apoptotic factors . Additionally, they may inhibit specific kinases involved in cell cycle regulation.

Case Study 1: Anticancer Efficacy

In a study evaluating various thiadiazoles for anticancer efficacy, researchers found that compounds similar to 5-Chloro-3-(4-methoxyphenyl)-1,2,4-thiadiazole demonstrated significant growth inhibition in human cancer cell lines. The study utilized MTT assays to assess cell viability and found that certain derivatives had IC50 values comparable to established chemotherapeutics .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of thiadiazole derivatives reported promising results against several pathogens. Compounds were tested using standard disc diffusion methods and exhibited varying degrees of inhibition against Gram-positive and Gram-negative bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.